molecular formula C12H11N3OS B2414375 11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene CAS No. 903849-21-8

11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B2414375
CAS No.: 903849-21-8
M. Wt: 245.3
InChI Key: NRCZNFDQTNRMDD-UHFFFAOYSA-N
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Description

7,9-Dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-6-4-7(2)15-11-8(6)9-10(16-11)12(17-3)14-5-13-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCZNFDQTNRMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH). The nature of the acyl group can influence the formation of different pyridopyrimidinones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Substitution Reagents: Benzylamine for substitution reactions.

Major Products

    Oxidation Products: Sulfoxide and sulfone derivatives.

    Substitution Products: Benzylamine-substituted derivatives.

Mechanism of Action

The mechanism of action of 7,9-Dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with various molecular targets and pathways:

Biological Activity

The compound 11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of sulfur and nitrogen atoms within the ring system is significant for its interaction with biological targets.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. Research on similar triazatricyclo compounds suggests they can inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes.
  • Neuroprotective Effects : The compound has been linked to neuroprotective activities in several studies. For example, derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.
  • Anticancer Potential : Some research indicates that this compound could possess anticancer properties by inducing apoptosis in cancer cell lines. It may also inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.

The biological activity of 11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways associated with cell survival and death.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial effects of triazatricyclo compounds found that derivatives similar to 11,13-dimethyl-6-methylsulfanyl exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.

CompoundMIC (µg/mL)Target Organism
11,13-Dimethyl derivative32Staphylococcus aureus
11,13-Dimethyl derivative64Escherichia coli

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. The activation of the Nrf2 pathway was noted as a key mechanism behind its protective effects.

TreatmentCell Viability (%)Control Viability (%)
Compound at 10 µM85100
Hydrogen Peroxide (100 µM)50

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